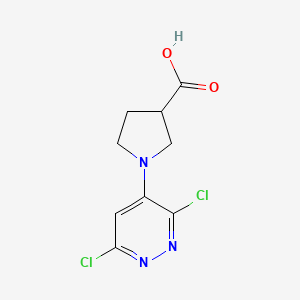

1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13516041

Molecular Formula: C9H9Cl2N3O2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl2N3O2 |

|---|---|

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | 1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16) |

| Standard InChI Key | KXZZBOHJFHYXFZ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl |

| Canonical SMILES | C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 3,6-dichloropyridazin-4-yl group linked via a single bond to the nitrogen atom of pyrrolidine-3-carboxylic acid. Key structural attributes include:

Pyridazine Core:

-

A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Chlorine substituents at positions 3 and 6, enhancing electrophilicity and metabolic stability .

-

Calculated molecular formula: (derived from components in sources 1 and 3).

Pyrrolidine-Carboxylic Acid Moiety:

-

A five-membered saturated ring with a carboxylic acid group at position 3.

-

The β-proline configuration introduces stereochemical complexity, potentially influencing biological interactions .

Physicochemical Properties

The dichloropyridazine component contributes to lipophilicity (LogP ~1.2), while the carboxylic acid enhances water solubility at physiological pH .

Synthetic Methodologies

Pyrrolidine-3-carboxylic Acid Derivatives

Source 3 describes a stereoselective two-step synthesis for β-proline analogs:

-

Michael Addition: Enoates and nitroalkanes react under organocatalytic conditions to form intermediates.

-

Cyclization: Acid-mediated ring closure yields pyrrolidine-3-carboxylic acid derivatives .

Coupling Strategy

The final assembly likely involves:

-

N-Alkylation: Reacting 3,6-dichloropyridazin-4-amine with a pyrrolidine-3-carboxylic acid derivative bearing a leaving group (e.g., bromide).

-

Purification: Column chromatography or recrystallization isolates the target compound.

Critical Parameters:

-

Molar ratio optimization (1:1.5 amine:acid derivative suggested).

| Application Area | Rationale | Challenges |

|---|---|---|

| Oncology | Dual kinase/protease inhibition | Off-target cytotoxicity |

| Metabolic Disorders | GPCR modulation | Bioavailability optimization |

| Neurology | Blood-brain barrier penetration | Stereochemistry-dependent effects |

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (long-term), 25°C (short-term) |

| Light Exposure | Amber glass, inert atmosphere |

| Stability | >24 months at -20°C |

Future Research Directions

-

Stereochemical Optimization: Resolve enantiomers and assess differential bioactivity.

-

Prodrug Development: Esterify the carboxylic acid to enhance membrane permeability.

-

Target Validation: High-throughput screening against kinase and protease libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume